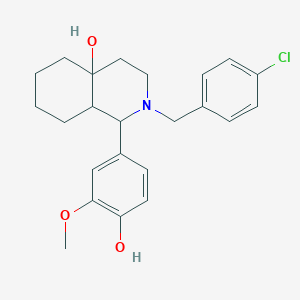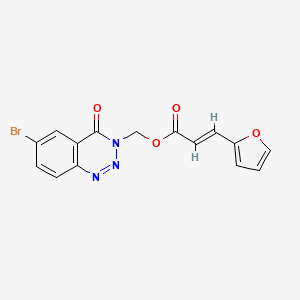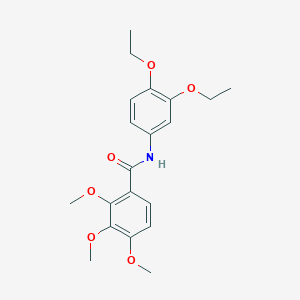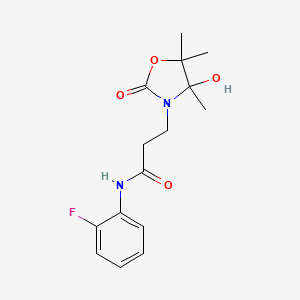![molecular formula C16H16N2O5S B11481963 4,5,6-trimethoxy-7-[(pyrimidin-2-ylsulfanyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B11481963.png)
4,5,6-trimethoxy-7-[(pyrimidin-2-ylsulfanyl)methyl]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-TRIMETHOXY-7-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a benzofuran core substituted with trimethoxy groups and a pyrimidinylsulfanyl methyl side chain. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-TRIMETHOXY-7-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of Trimethoxy Groups: The trimethoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Pyrimidinylsulfanyl Methyl Side Chain: This step involves the nucleophilic substitution reaction where a pyrimidinylsulfanyl methyl group is attached to the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,5,6-TRIMETHOXY-7-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylsulfanyl methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5,6-TRIMETHOXY-7-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry.
Medicine: Due to its pharmacophore properties, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5,6-TRIMETHOXY-7-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It can affect pathways related to cell division, stress response, and redox balance, leading to its potential anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
4,5,6-TRIMETHOXY-7-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific combination of a benzofuran core with trimethoxy and pyrimidinylsulfanyl methyl groups, which confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H16N2O5S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4,5,6-trimethoxy-7-(pyrimidin-2-ylsulfanylmethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H16N2O5S/c1-20-12-9-7-23-15(19)11(9)10(13(21-2)14(12)22-3)8-24-16-17-5-4-6-18-16/h4-6H,7-8H2,1-3H3 |
InChI Key |
YHXSGABLVWGZKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1COC2=O)CSC3=NC=CC=N3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]furan-2-carboxamide](/img/structure/B11481880.png)
![2-fluoro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11481881.png)


![2-{[(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B11481894.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11481898.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(5-fluoro-2-methylphenyl)amino]-, ethyl ester](/img/structure/B11481910.png)
![N-(5-chloropyridin-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11481924.png)


![1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11481939.png)
![1-{[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methyl}piperidine](/img/structure/B11481950.png)

